2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16539504
InChI: InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)
SMILES:
Molecular Formula: C23H24N2O6S
Molecular Weight: 456.5 g/mol

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid

CAS No.:

Cat. No.: VC16539504

Molecular Formula: C23H24N2O6S

Molecular Weight: 456.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid -

Specification

Molecular Formula C23H24N2O6S
Molecular Weight 456.5 g/mol
IUPAC Name 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid
Standard InChI InChI=1S/C23H24N2O6S/c1-2-11-30-22(28)24-14-32-13-20(21(26)27)25-23(29)31-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,29)(H,26,27)
Standard InChI Key VSGLBFCDKZINCU-UHFFFAOYSA-N
Canonical SMILES C=CCOC(=O)NCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

The compound 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)sulfanyl]propanoic acid is a derivative of amino acids functionalized with fluorenylmethoxycarbonyl (Fmoc) groups. These compounds are commonly utilized in peptide synthesis due to their stability and ability to protect amine groups during reactions. The structure of this compound includes a sulfur-containing side chain, which adds complexity and potential reactivity to its chemical profile.

Structural Features

  • Core Structure: The compound is based on a propanoic acid backbone with three key substituents:

    • An Fmoc-protected amine group.

    • A thioether group linked to an allyl ester.

    • A carboxylic acid group.

  • Fmoc Group: The fluorenylmethoxycarbonyl group provides steric bulk and UV-detectable properties, making the compound suitable for peptide synthesis.

  • Thioether Side Chain: The sulfur atom in the side chain introduces unique reactivity, such as potential for oxidation or nucleophilic substitution.

Applications in Peptide Synthesis

This compound is primarily used as an intermediate in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino functionality during coupling reactions and can be removed under mild basic conditions without affecting other sensitive groups.

Advantages in Peptide Synthesis:

  • High stability under acidic conditions.

  • Easy removal using piperidine or similar bases.

  • Compatibility with automated peptide synthesizers.

Synthesis Pathway

The synthesis of this compound involves multiple steps:

  • Fmoc Protection: The amine group is protected using 9H-fluorenylmethoxycarbonyl chloride.

  • Thioether Formation: A thiol-containing precursor reacts with an alkylating agent to introduce the sulfur atom.

  • Allyl Ester Addition: An allyl-protected carboxylic acid is coupled to the molecule to complete the structure.

Analytical Data

Analytical TechniqueObservations
NMR (1H)Signals for aromatic protons (7–8 ppm), aliphatic protons (1–4 ppm), and allyl group
IR SpectroscopyCharacteristic peaks for Fmoc carbonyl (~1700 cm1^{-1}) and carboxylic acid (~1720 cm1^{-1})
Mass SpectrometryMolecular ion peak at m/z = 445 corresponding to C22H23NO6SC_{22}H_{23}NO_6S

Potential Research Applications

  • Peptide Libraries: This compound can be used to synthesize diverse peptide libraries for drug discovery and biomarker identification.

  • Bioconjugation Studies: Its functional groups allow conjugation with other biomolecules, enabling studies on protein interactions.

  • Structural Studies: The thioether side chain can be used to introduce specific conformational constraints in peptides.

Safety and Handling

While no specific safety data for this compound is available, general precautions for handling Fmoc-protected amino acids apply:

  • Use gloves and protective eyewear.

  • Store in a cool, dry place away from light.

  • Avoid inhalation or direct contact.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator